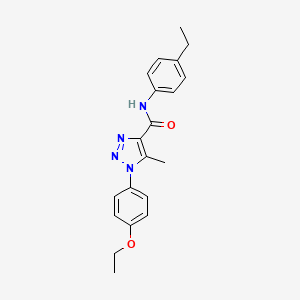

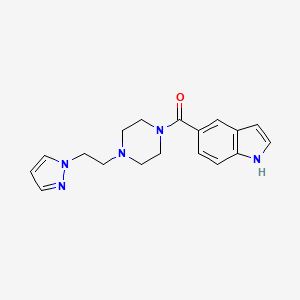

3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

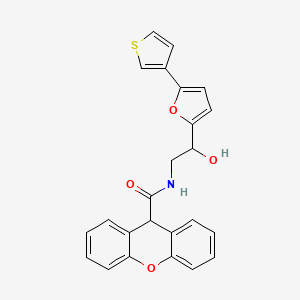

3-Fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its biological activities.

Applications De Recherche Scientifique

Fluorinated Heterocycles Synthesis

Fluorinated heterocycles are crucial in the pharmaceutical and agrochemical industries due to their unique physicochemical properties. A study on the rhodium(III)-catalyzed C-H activation of arenes/alkenes and versatile coupling with 2,2-difluorovinyl tosylate has demonstrated a method for synthesizing various fluorinated heterocycles. This method highlights the synthetic potential of fluorinated compounds, including those similar to "3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide" (Wu et al., 2017).

Imaging Solid Tumors

Fluorine-containing benzamide analogs, developed as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors, demonstrate the diagnostic potential of fluorinated benzamides in oncology. These compounds have shown high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their application in tumor imaging and diagnosis (Tu et al., 2007).

Fluorescence Labeling

The synthesis and fluorescence studies of novel fluorophores for labeling oligodeoxyribonucleotides indicate the use of fluorinated compounds in enhancing fluorescence signals and hybridization affinity. This application is critical for biological research and medical diagnostics (Singh & Singh, 2007).

Cobalt-Catalyzed C-H Activation

The development of cobalt-catalyzed C-H activation/annulation reactions with fluoroalkylated alkynes to produce 3- and 4-fluoroalkylated isoquinolinones showcases a method for creating structurally diverse and potentially bioactive fluorinated compounds. This method could be applied to synthesize derivatives of "this compound" for various scientific applications (Kumon et al., 2021).

Antimicrobial and Herbicidal Activity

Synthetic efforts to combine fluorine-containing pharmacophores with other heterocyclic systems have led to the development of compounds with potential antimicrobial agents. These studies illustrate the broader applicability of fluorinated benzamide derivatives in addressing microbial resistance and enhancing agricultural productivity through herbicidal activity (Desai et al., 2013; Huang et al., 2005).

Mécanisme D'action

Target of action

The compound contains a tetrahydroquinoline moiety, which is a structural feature found in many biologically active molecules . These molecules often bind to multiple receptors, which could be the case for this compound as well .

Mode of action

The exact mode of action would depend on the specific targets of the compound. Generally, compounds with this structure might interact with their targets by forming covalent bonds .

Biochemical pathways

The compound could potentially affect various biochemical pathways due to its potential to bind to multiple receptors . The exact pathways would depend on the specific targets of the compound.

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Compounds with a tetrahydroquinoline structure have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s fluoro-groups might enhance the fluorine content of the targeted structures, potentially affecting its interactions .

Propriétés

IUPAC Name |

3-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3S/c1-16-7-11-21(12-8-16)30(28,29)26-13-3-5-17-9-10-20(15-22(17)26)25-23(27)18-4-2-6-19(24)14-18/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVQNLKFUHWLBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

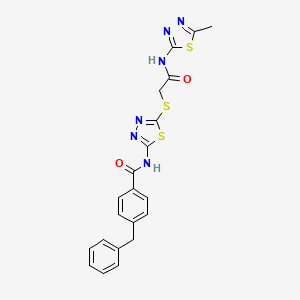

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2486317.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2486324.png)

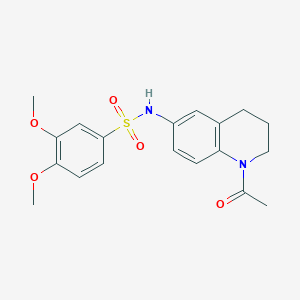

![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2486332.png)

![N-(2,4-Dimethoxyphenyl)-4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2486336.png)